molecular formula C16H13NO B14009329 4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile CAS No. 59483-79-3

4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile

Cat. No.: B14009329
CAS No.: 59483-79-3
M. Wt: 235.28 g/mol
InChI Key: MRMKOYATSATGJS-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile is an organic compound with the molecular formula C15H13NO It is a derivative of benzonitrile and is characterized by the presence of a 4-methylphenyl group and an oxoethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile typically involves the reaction of 4-methylacetophenone with benzonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where 4-methylacetophenone is treated with benzonitrile in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of alternative catalysts, such as zeolites or ionic liquids, may also be explored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzoic acid.

    Reduction: Formation of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)benzonitrile
  • 4-Methyl-2-biphenylcarbonitrile
  • 4-[2-(2-Methylphenyl)-2-oxoethyl]benzonitrile

Uniqueness

4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile is unique due to the presence of both a 4-methylphenyl group and an oxoethyl group, which confer distinct chemical and physical properties

Properties

CAS No.

59483-79-3

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-2-oxoethyl]benzonitrile

InChI

InChI=1S/C16H13NO/c1-12-2-8-15(9-3-12)16(18)10-13-4-6-14(11-17)7-5-13/h2-9H,10H2,1H3

InChI Key

MRMKOYATSATGJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C#N

Origin of Product

United States

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